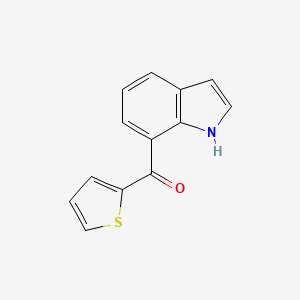

Methanone,1h-indol-7-yl-2-thienyl-

説明

Methanone,1H-indol-7-yl-2-thienyl- (IUPAC name: (1H-indol-7-yl)(thiophen-2-yl)methanone) is a heterocyclic compound featuring an indole moiety substituted at the 7-position and a thiophene ring at the 2-position, linked via a ketone group. This scaffold is of interest in medicinal and materials chemistry due to the electronic and steric properties imparted by the indole-thiophene hybrid system. Indole derivatives are known for their bioactivity, while thiophene contributes to π-conjugation, enhancing optoelectronic applications .

特性

分子式 |

C13H9NOS |

|---|---|

分子量 |

227.28 g/mol |

IUPAC名 |

1H-indol-7-yl(thiophen-2-yl)methanone |

InChI |

InChI=1S/C13H9NOS/c15-13(11-5-2-8-16-11)10-4-1-3-9-6-7-14-12(9)10/h1-8,14H |

InChIキー |

JKUSDCHWPMPPBL-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=CS3)NC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally analogous, differing in substituent positions or functional groups:

Key Observations:

- Functional Groups : Sulfonyl groups (e.g., in ) increase steric bulk and stabilize crystal packing via S=O···H–C interactions, whereas the absence of sulfonyl in the target compound may reduce steric hindrance .

Key Observations:

- Methylation vs. Sulfonation : Methylation (e.g., ) achieves moderate yields (80%), while sulfonation (e.g., ) provides higher yields (85–90%) due to favorable leaving-group kinetics.

- Target Compound Synthesis: While direct synthesis data for Methanone,1H-indol-7-yl-2-thienyl- is unavailable, analogous Friedel-Crafts protocols (e.g., AlCl3-mediated acylation ) are likely applicable.

Crystallographic and Structural Data

X-ray diffraction studies for related compounds reveal:

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。